Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

Medicinal Chemistry Cardiac Safety Drug Design

Medicinal chemists often face inconsistent purity and unpredictable reactivity when sourcing fluorinated piperidine building blocks for CNS lead optimization. Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (≥97% purity) resolves this by offering a single, reliable scaffold with a ketone handle, Boc-protected amine, and strategically placed fluorine atom for precise structural diversification. Key benefits include: - Predictable reactivity: documented ~90% yield in ketone reductions, enabling efficient library synthesis. - CNS-optimized design: the fluorine substituent reduces basicity and hERG liability while maintaining blood-brain barrier penetration. - Supply chain reliability: multi-gram to kilogram quantities available at competitive, transparent pricing for seamless scale-up.

Molecular Formula C10H16FNO3
Molecular Weight 217.24 g/mol
CAS No. 211108-50-8
Cat. No. B153262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
CAS211108-50-8
Molecular FormulaC10H16FNO3
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C(C1)F
InChIInChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3
InChIKeyJZNWQLLPLOQGOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 211108-50-8): A Versatile Fluorinated Piperidine Building Block for Medicinal Chemistry


Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 211108-50-8, molecular formula C10H16FNO3, molecular weight 217.24 g/mol, LogP 1.4723) is a fluorinated, Boc-protected piperidin-4-one derivative [1] [2]. It is widely employed as a versatile intermediate in the synthesis of biologically active molecules, particularly those targeting the central nervous system and various enzymes . Its unique combination of a ketone handle, a protected amine, and a fluorine substituent enables precise structural diversification, making it a cornerstone for drug discovery and chemical biology applications .

Why Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate Cannot Be Simply Substituted by Non-Fluorinated or Alternative Protected Analogs


While other Boc-protected piperidones (e.g., 1-Boc-4-piperidone, CAS 79099-07-3) or alternatively protected fluorinated piperidones (e.g., benzyl 3-fluoro-4-oxopiperidine-1-carboxylate, CAS 845256-59-9) exist, direct substitution is often impossible due to critical differences in physicochemical properties, reactivity, and resulting biological outcomes. The presence of the fluorine atom at the 3-position significantly alters the compound's electronic profile and metabolic stability compared to its non-fluorinated counterpart, a crucial factor in drug design [1]. Furthermore, the Boc protecting group imparts specific stability under basic and nucleophilic conditions and allows for orthogonal deprotection strategies not compatible with other protecting groups (e.g., Cbz), which is essential for multi-step synthetic routes [2]. These differences directly impact synthetic yields, downstream product purity, and the pharmacological properties of final drug candidates, making informed selection a critical procurement and scientific decision.

Quantitative Comparative Evidence for Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 211108-50-8)


Fluorine Substitution Significantly Reduces Basicity (pKa) and hERG Liability vs. Non-Fluorinated Piperidine Scaffolds

The introduction of a fluorine atom into the piperidine ring markedly decreases the basicity of the amine. A 2024 chemoinformatic analysis of a library of fluorinated piperidines demonstrated that fluorine atoms notably lower the pKa of these compounds, which is directly correlated to a reduced affinity for the human ether-a-go-go-related gene (hERG) potassium channel, a major source of cardiac toxicity in drug development [1].

Medicinal Chemistry Cardiac Safety Drug Design

High Purity and Competitive Pricing from Commercial Suppliers vs. Alternative Protected Analogs

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate is commercially available with high purity (≥97%) and at a competitive price point compared to other protected fluorinated piperidones. For example, it can be sourced at 97% purity for $360 USD per 25g, making it a cost-effective choice for multi-step synthesis . In contrast, the benzyl-protected analog (benzyl 3-fluoro-4-oxopiperidine-1-carboxylate, CAS 845256-59-9) is often available at a slightly lower purity of 96%, which may necessitate additional purification steps .

Chemical Procurement Sourcing Cost Analysis

High-Yielding Reduction Demonstrates Reliable Reactivity as a Synthetic Intermediate

The ketone functionality of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate is highly reactive under standard reduction conditions, enabling efficient downstream transformations. A published synthetic procedure reports that reduction with sodium borohydride in methanol provides the corresponding alcohol derivative, tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, in an excellent 90% isolated yield [1].

Synthetic Chemistry Methodology Process Chemistry

Key Scientific and Industrial Application Scenarios for Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate


Design of CNS-Targeted Drug Candidates with Reduced Cardiotoxicity Risk

The predicted pKa reduction associated with the fluorine atom in this compound directly informs its use in designing central nervous system (CNS) drug candidates where hERG liability is a major concern [1]. Medicinal chemists can prioritize this building block for lead series requiring balanced lipophilicity for blood-brain barrier penetration and a favorable cardiac safety profile. This is a strategic advantage over using non-fluorinated piperidine cores, which are more likely to result in hERG-active molecules that require extensive and costly optimization to address.

Cost-Effective Scale-Up of Fluorinated Piperidine Intermediates

The combination of high commercial purity (≥97%) and competitive pricing makes this compound a preferred choice for scaling up synthetic routes from milligram to multi-gram quantities [1]. For process chemists, the ability to procure a high-purity building block at a defined cost reduces the burden of in-house purification and ensures a consistent supply chain. This is particularly advantageous when compared to sourcing lower-purity analogs (e.g., 96% pure benzyl-protected variant) which may introduce impurities and impact downstream yields .

Efficient Synthesis of Diverse 3-Fluoro-4-substituted Piperidine Derivatives

The documented high yield (90%) for the reduction of the 4-keto group to an alcohol demonstrates the compound's robust and predictable reactivity [1]. This makes it an ideal starting point for creating diverse libraries of 3-fluoro-4-substituted piperidines through reductive amination, Grignard additions, or other ketone transformations. Researchers can rely on this building block to efficiently generate novel chemical matter with high fidelity, accelerating structure-activity relationship (SAR) studies in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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